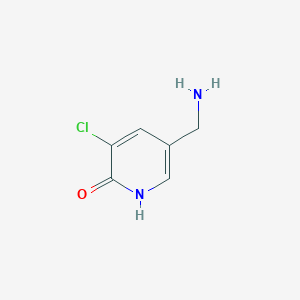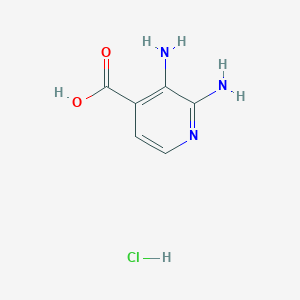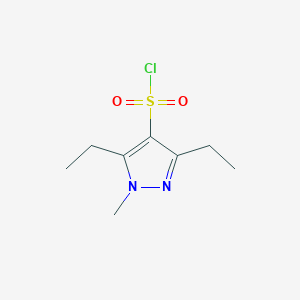![molecular formula C9H10ClFO2S2 B1459240 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride CAS No. 1375066-98-0](/img/structure/B1459240.png)
3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride
Vue d'ensemble
Description
3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride is a compound that has raised the interest of scientists in various fields, including medicinal chemistry, materials science, and organic chemistry. It has a molecular formula of C9H10ClFO2S2 and a molecular weight of 268.76 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a propane-1-sulfonyl chloride backbone with a 4-fluorophenyl sulfanyl group attached . The exact structure visualization is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known that the compound has a molecular weight of 268.76 g/mol . More specific properties such as boiling point and storage conditions are not provided .Applications De Recherche Scientifique
Synthesis and Materials Applications
A study described the synthesis and properties of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, using bis(4-fluorophenyl)sulfone for fuel-cell applications. These materials showed high proton conductivity and mechanical properties, indicating their potential in fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).
Organic Synthesis Methodologies
Research on the oxidation of thiols and disulfides with chlorine dioxide has provided a convenient method for synthesizing sulfonyl chlorides, which are crucial intermediates in producing detergents, pharmaceuticals, and other chemicals. This method offers a high yield and does not require severe reaction conditions (Lezina, Rubtsova, & Kuchin, 2011).
Chemical Sensing and Detection
A novel colorimetric and fluorogenic sensor for Hg2+/Cr3+ in neutral water was developed using 4-((4-(dimethylamino)phenyl)diazenyl)benzene-1-sulfonyl chloride as a photoactive signaling unit. This sensor demonstrates high selectivity and sensitivity, offering a practical approach for detecting these metal ions without sophisticated instrumentation (Das, Ghosh, Bhatt, & Das, 2012).
Advanced Polymer Development
Another study focused on the synthesis of new fluorinated polyamides containing pyridine and sulfone moieties, utilizing a diamine derived from 4-(4-trifluoromethylphenyl)-2,6-bis(4-aminophenyl)pyridine. These polymers exhibit excellent solubility, thermal stability, and low dielectric constants, making them suitable for advanced material applications (Liu et al., 2013).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)sulfanylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2S2/c10-15(12,13)7-1-6-14-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZHXYBDJSKBJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1459164.png)

![2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B1459167.png)
![1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1459168.png)

![N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1459171.png)
![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)


![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B1459178.png)
